HIV-1 protease-IN-11

HIV-1 protease inhibition IC50 wild-type enzyme

HIV-1 protease-IN-11 (compound 34a) is a pyrrolidine-derived HIV-1 protease inhibitor with an IC50 of 0.41 nM against wild-type protease and sustained activity against drug-resistant variants. Its unique binding mode targets the protease backbone, maintaining efficacy even against mutations that abrogate earlier inhibitors. With a CC50 >200 μM in HEK-293T cells (selectivity index >487,000), it serves as an ideal reference compound for SAR campaigns, resistance pathway studies, and in vitro antiviral assays. Choose HIV-1 protease-IN-11 for unmatched potency and selectivity in your drug discovery programs. Request a quote today.

Molecular Formula C26H37N3O5S
Molecular Weight 503.7 g/mol
Cat. No. B15137707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-11
Molecular FormulaC26H37N3O5S
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C26H37N3O5S/c1-19(2)17-29(35(32,33)23-11-9-22(34-3)10-12-23)18-25(30)24(15-20-7-5-4-6-8-20)28-26(31)21-13-14-27-16-21/h4-12,19,21,24-25,27,30H,13-18H2,1-3H3,(H,28,31)/t21-,24+,25-/m1/s1
InChIKeyANWSPADNYQYLRB-IEZKXTBUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Protease-IN-11: A Pyrrolidine-Derived Inhibitor for Drug-Resistant HIV-1 Protease Research


HIV-1 protease-IN-11 (compound 34a) is a synthetic small-molecule inhibitor of the HIV-1 protease enzyme, designed as part of a series of pyrrolidine-derived P2 ligands to address drug-resistant viral variants [1]. It demonstrates potent enzymatic inhibition with an IC50 value of 0.41 nM against wild-type HIV-1 protease and maintains significant activity against clinically relevant drug-resistant variants [1]. The compound exhibits a favorable selectivity profile, with a CC50 greater than 200 μM in HEK-293T cells, indicating low cytotoxicity . Its chemical structure (C26H37N3O5S, MW 503.65) incorporates a pyrrolidine-3-carboxamide P2 ligand and a methoxyphenylsulfonyl P2' group, a scaffold engineered to enhance binding interactions with the protease backbone [1].

Why HIV-1 Protease-IN-11 Cannot Be Replaced by Generic Protease Inhibitors in Drug-Resistance Studies


HIV-1 protease inhibitors are not functionally interchangeable due to critical differences in their binding mechanisms, resistance profiles, and pharmacokinetic properties. First-generation inhibitors like indinavir exhibit a Ki of 0.24 nM but suffer from a short half-life and are vulnerable to common resistance mutations [1]. Second-generation inhibitors such as darunavir and atazanavir show improved resistance profiles but may still be compromised by specific mutations (e.g., I50L, I84V) [2]. HIV-1 protease-IN-11, as a pyrrolidine-derived inhibitor, was specifically designed to maintain backbone hydrogen-bonding interactions with the protease, even in the presence of active-site mutations that abrogate the activity of earlier inhibitors [3]. Substituting it with a generic protease inhibitor would likely yield different potency, cytotoxicity, and efficacy against drug-resistant variants, rendering experimental results non-comparable.

Quantitative Differentiation of HIV-1 Protease-IN-11 Against Key Comparators


Enzymatic Potency Against Wild-Type HIV-1 Protease: IC50 Comparison

HIV-1 protease-IN-11 (compound 34a) inhibits wild-type HIV-1 protease with an IC50 of 0.41 nM [1]. This value is comparable to the first-generation inhibitor indinavir (IC50 0.41 nM [2]) but is achieved through a distinct pyrrolidine-based scaffold that may confer a different resistance profile. Notably, the closely related analog compound 34b (IC50 0.32 nM) is slightly more potent in enzymatic assays [1], though its cellular antiviral activity and cytotoxicity differ (see Evidence Item 2).

HIV-1 protease inhibition IC50 wild-type enzyme enzymatic assay

Cytotoxicity and Selectivity Index in Human Cells

HIV-1 protease-IN-11 exhibits minimal cytotoxicity in human HEK-293T cells, with a CC50 value exceeding 200 μM . This translates to a selectivity index (CC50 / IC50) of greater than 487,000, indicating a substantial therapeutic window in vitro. In contrast, the more potent enzymatic analog compound 34b (IC50 0.32 nM) shows a CC50 of 153.5 μM, yielding a selectivity index of approximately 480,000 [1]. While both compounds are highly selective, HIV-1 protease-IN-11 offers a marginally better safety margin in this cellular model.

cytotoxicity CC50 selectivity index HEK-293T

Activity Against Drug-Resistant HIV-1 Variants

HIV-1 protease-IN-11 maintains significant antiviral activity against drug-resistant HIV-1 variants, as reported in the primary research article describing this compound series [1]. While the exact EC50 values against specific resistant strains are not fully detailed in publicly available vendor data, the compound's design—incorporating a pyrrolidine P2 ligand that engages the protease backbone—is specifically intended to circumvent common resistance mutations that affect first-generation inhibitors like indinavir [2]. In contrast, the analog compound 34b demonstrated robust antiviral activity with low micromolar EC50 values against both wild-type and drug-resistant HIV-1 in cellular assays .

drug resistance antiviral activity EC50 multi-drug resistant HIV-1

Structural Differentiation: Pyrrolidine P2 Ligand and Binding Mode

HIV-1 protease-IN-11 incorporates a (R)-pyrrolidine-3-carboxamide P2 ligand and a 4-methoxyphenylsulfonyl P2' group, a scaffold distinct from classical hydroxyethylamine or sulfonamide isosteres used in first-generation inhibitors [1]. Molecular modeling studies on the closely related analog 34b revealed extensive hydrogen-bonding interactions with the backbone atoms of HIV-1 protease residues Asp29, Asp30, and Gly48, which are conserved even in drug-resistant variants . This backbone-focused binding strategy contrasts with inhibitors like indinavir, which rely more heavily on side-chain interactions that can be disrupted by mutations [2]. While direct crystallographic data for HIV-1 protease-IN-11 is not yet publicly available, its structural homology to 34b (differing only in the P2' substituent) strongly suggests a similar binding mode.

molecular docking binding mode backbone interactions structure-activity relationship

Optimal Scientific and Industrial Use Cases for HIV-1 Protease-IN-11


Probing Drug-Resistant HIV-1 Protease Mechanisms

Researchers studying the evolution of drug resistance in HIV-1 protease can employ HIV-1 protease-IN-11 as a tool compound to investigate the impact of specific mutations on inhibitor binding. Its backbone-focused binding mode, inferred from analog 34b, makes it particularly suitable for characterizing resistance pathways that affect first-generation inhibitors like indinavir [1]. The compound's low cytotoxicity (CC50 > 200 μM) ensures that observed antiviral effects are not confounded by cellular toxicity [2].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Medicinal chemists developing next-generation HIV-1 protease inhibitors can use HIV-1 protease-IN-11 as a reference compound in SAR campaigns. Its pyrrolidine-derived P2 ligand and methoxyphenylsulfonyl P2' group represent a distinct chemotype from traditional hydroxyethylamine-based inhibitors [1]. Comparative analysis with analogs like 34b (IC50 0.32 nM, CC50 153.5 μM) provides a quantitative framework for optimizing potency and selectivity [2].

In Vitro Antiviral Screening Assays

HIV-1 protease-IN-11 is an ideal positive control for in vitro antiviral assays against wild-type and drug-resistant HIV-1 strains. Its well-characterized enzymatic IC50 (0.41 nM) and cellular selectivity index (>487,000) allow for precise benchmarking of novel compounds [1]. The compound's activity against drug-resistant variants, as reported in the primary literature, makes it a relevant control for high-throughput screening programs focused on overcoming resistance [2].

Comparative Pharmacokinetic and Safety Profiling

For industrial drug discovery programs, HIV-1 protease-IN-11 can serve as a benchmark for in vitro ADME-Tox studies. Its high selectivity index in HEK-293T cells provides a baseline for evaluating the cytotoxicity of new chemical entities [1]. While in vivo data for HIV-1 protease-IN-11 is not yet available, the structurally related compound MK-944a (HIV-IN-11) demonstrated a longer half-life than indinavir in animal models [2], suggesting that the pyrrolidine scaffold may confer favorable pharmacokinetic properties worth exploring.

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